molecular formula C6H17NO3Si B080574 3-Aminopropyltrimethoxysilane CAS No. 13822-56-5

3-Aminopropyltrimethoxysilane

Cat. No.: B080574
CAS No.: 13822-56-5
M. Wt: 179.29 g/mol
InChI Key: SJECZPVISLOESU-UHFFFAOYSA-N
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Description

3-Aminopropyltrimethoxysilane (APTMS) is an organosilane compound with the chemical formula (CH3O)3Si(CH2)3NH2. It features a trimethoxysilane head group and a terminal amine (-NH2) group, enabling dual functionality: (1) hydrolysis and condensation with hydroxylated surfaces (e.g., SiO2, metals) to form covalent bonds, and (2) chemical reactivity via the amine group for further functionalization or adhesion enhancement .

APTMS is widely used to create self-assembled monolayers (SAMs) on porous low-κ dielectric materials (e.g., SiOCH) in microelectronics, where it improves copper (Cu) adhesion, reduces interfacial defects, and enhances dielectric reliability . Its small molecular size (~1.5 nm SAM thickness) allows deep penetration into nanopores, while the polar -NH2 group promotes hydrophilicity and interfacial bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopropyltrimethoxysilane can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with ammonia or an amine . The reaction typically occurs under mild conditions, often at room temperature, and involves the substitution of the chlorine atom with an amino group.

Industrial Production Methods: In industrial settings, this compound is produced by reacting 3-chloropropyltrimethoxysilane with excess ammonia in a solvent such as methanol . The reaction is carried out in a sealed reactor to prevent the escape of ammonia gas. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

APTMS undergoes hydrolysis in aqueous or humid environments, forming silanol intermediates (Si–OH) that subsequently condense into siloxane networks (Si–O–Si).

Key Reaction Pathway:

 CH33Si CH2 3NH2+3H2O HO 3Si CH2 3NH2+3CH3OH\text{ CH}_3\text{O }_3\text{Si CH}_2\text{ }_3\text{NH}_2+3\text{H}_2\text{O}\rightarrow \text{ HO }_3\text{Si CH}_2\text{ }_3\text{NH}_2+3\text{CH}_3\text{OH}
The silanol groups then condense:
2\text{ HO }_3\text{Si CH}_2\text{ }_3\text{NH}_2\rightarrow \text{ HO }_2\text{Si CH}_2\text{ }_3\text{NH}_2–O–Si(CH}_2\text{ }_3\text{NH}_2\text{ OH }_2+\text{H}_2\text{O}

Factors Influencing Hydrolysis:

  • pH : Hydrolysis accelerates under acidic or alkaline conditions. At pH 4.7 and 37°C, the half-life is 0.22 hours, compared to 3.9 hours at pH 7 .

  • Temperature : Higher temperatures reduce half-lives (e.g., from 56 hours at 10°C to 8.4 hours at 24.7°C at pH 7) .

  • Solvent : Hydrolysis rates vary in polar vs. non-polar solvents. In acetone, APTMS forms siloxane polymers, while in water, it stabilizes gold nanoparticles .

Table 1: Hydrolysis Half-Lives of APTMS Under Different Conditions

pHTemperature (°C)Half-Life (hours)Source
4.7370.22
7.024.78.4
9.0370.043

Surface Bonding and Polymerization

APTMS modifies inorganic surfaces (e.g., silica, metals) through covalent siloxane bonds and hydrogen bonding.

Mechanisms:

  • Covalent Bonding : Silanol groups react with surface hydroxyls (–OH) on substrates like SiO₂:
    Si OH surface +HO Si CH2 3NH2Si O Si CH2 3NH2+H2O\text{Si OH surface }+\text{HO Si CH}_2\text{ }_3\text{NH}_2\rightarrow \text{Si O Si CH}_2\text{ }_3\text{NH}_2+\text{H}_2\text{O}

  • Hydrogen Bonding : The amine group (–NH₂) forms hydrogen bonds with surface silanols or other silane molecules, promoting multilayer formation .

Stability Challenges:

  • Intramolecular Catalysis : The primary amine group accelerates both siloxane bond formation and hydrolysis, reducing layer stability .

  • Polymerization : Excess water leads to uncontrolled polysiloxane networks, visible as white precipitates .

Figure 1 : APTMS interaction modes with silica surfaces:

  • Covalent bonding (Si–O–Si)

  • Hydrogen bonding (NH₂∙∙∙HO–Si)

  • Cross-linked polymeric structures

Environmental Remediation:

APTMS-functionalized mesoporous silica removes Cr(VI) via electrostatic interactions between protonated amine groups (–NH₃⁺) and CrO₄²⁻. Optimal adsorption occurs at pH 2–3, with capacities up to 83.50 mg/g .

Table 2: APTMS vs. Analogous Silanes in Surface Modification

CompoundReactivityHydrolytic StabilityKey Application
APTMSHighModerateAuNP synthesis
3-Aminopropyltriethoxysilane (APTES)ModerateLowPDMS bonding
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS)LowHighEpoxy adhesion

Stability and Degradation

APTMS is hydrolytically unstable, with rapid degradation in environmental conditions:

  • Hydrolysis Products : Methanol and trisilanols, which condense into insoluble oligomers (MW ~5000–10,000) .

  • Photodegradation : Half-life of 2.4 hours against atmospheric OH radicals, though hydrolysis dominates degradation .

Critical Insight :
Vapor-phase deposition reduces humidity sensitivity and yields monolayer coatings with improved reproducibility compared to solution-phase methods .

Comparative Reaction Kinetics

Primary vs. Secondary Amines :

  • APTMS (primary amine) exhibits faster silanization but lower hydrolytic stability than AEAPTMS (secondary amine), which resists intramolecular catalysis .

  • Secondary amines in AEAPTMS form stable monolayers with 96.6% surface coverage on iron oxide nanoparticles .

Scientific Research Applications

Coatings and Surface Treatments

APTMS serves as an effective coupling agent and crosslinker in coatings, enhancing adhesion and protective properties.

Protective Coatings

APTMS is utilized in the formulation of protective coatings for metals, significantly improving corrosion resistance. Studies have shown that silane-treated substrates exhibit superior barrier properties compared to traditional treatments, such as fluorozirconate . For instance, a study demonstrated that coatings incorporating APTMS provided enhanced UV protection and abrasion resistance in automotive applications .

Scratch-Resistant Coatings

Research indicates that incorporating APTMS into polymeric matrices can improve scratch resistance. A coating suspension developed with APTMS and nanoparticles showed increased durability against mechanical wear .

Biomedical Applications

APTMS has notable applications in the biomedical field, particularly in drug delivery systems and tissue engineering.

Gene Delivery Systems

APTMS-modified chitosan and alginate capsules have been employed for gene transfection in human osteosarcoma cell lines. The modification facilitated significant transfection efficiency (up to 65%) with low toxicity, demonstrating its potential as a non-viral gene delivery vehicle .

Surface Functionalization for Cell Culture

In cytological tests, APTMS was used to modify glass slides to enhance cell adhesion, critical for accurate diagnostic procedures. The study compared different deposition methods of APTMS and found significant differences in cell adherence rates, suggesting optimized methods for laboratory applications .

Material Science Applications

APTMS is extensively used in the modification of various materials to enhance their properties.

Fiber-Reinforced Plastics

In composite manufacturing, APTMS improves the mechanical strength and moisture resistance of fiber-reinforced plastics. Its application has been shown to enhance the wettability and dispersion of fillers within polymer matrices, leading to improved performance characteristics .

Functionalization of Nanomaterials

APTMS is used to functionalize cellulose nanocrystals (CNCs), enhancing their compatibility with hydrophobic polymers. This modification allows for better dispersion in composite materials, thereby improving thermal stability and mechanical properties .

Summary of Applications

The following table summarizes the key applications of 3-Aminopropyltrimethoxysilane across various fields:

Application AreaSpecific Use CaseBenefits
Coatings Protective coatings for metalsEnhanced corrosion resistance
Scratch-resistant coatingsImproved durability
Biomedical Gene delivery systemsHigh transfection efficiency
Cell culture surface modificationImproved cell adhesion
Material Science Fiber-reinforced plasticsIncreased mechanical strength
Functionalization of nanomaterialsBetter dispersion and thermal stability

Mechanism of Action

The primary mechanism by which 3-Aminopropyltrimethoxysilane exerts its effects is through the formation of covalent bonds with surfaces. The methoxy groups hydrolyze in the presence of water to form silanols, which can then condense with other silanols or with hydroxyl groups on surfaces, forming stable siloxane bonds. The amino group can further react with various functional groups, allowing for a wide range of chemical modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

APTMS vs. Decyltrimethoxysilane (DTMOS)

Chemical Structure and SAM Properties

Property APTMS DTMOS
Terminal Group -NH2 (polar) -CH3 (nonpolar)
Chain Length Shorter (C3 chain) Longer (C10 chain)
SAM Thickness 1.52 ± 0.19 nm 3.72 ± 0.18 nm
Hydrophilicity (WCA) 73.2° (moderate) 82.6° (hydrophobic)
Dielectric Constant (κ) 3.20 ± 0.12 3.36 ± 0.10

Key Findings :

  • Dielectric Properties : Both APTMS and DTMOS increase the dielectric constant (κ) of porous SiOCH compared to untreated films (κ = 2.56) due to pore-filling effects. However, DTMOS’s longer alkyl chain contributes to a higher κ (3.36) than APTMS (3.20) despite APTMS’s smaller size enabling deeper pore penetration .
  • Breakdown Field: DTMOS-SAMs exhibit a larger immediate breakdown field improvement (7.33 → ~7.5 MV/cm) than APTMS, attributed to its thicker, nonpolar SAMs providing superior insulation . Conversely, APTMS excels in time-dependent dielectric breakdown (TDDB) reliability under prolonged electric stress (e.g., γ = 2.5 vs. DTMOS’s γ = 2.1 at 4.0 MV/cm), owing to its defect-passivating -NH2 groups .
  • Adhesion and Barrier Performance : APTMS-SAMs reduce Cu delamination by 50% compared to DTMOS, as the -NH2 group forms stronger covalent bonds with Cu . APTMS also demonstrates superior Cu ion diffusion barrier efficiency, mitigating flat-band voltage (Vfb) shifts by 30% under bias stress .

APTMS vs. 3-Aminopropyltriethoxysilane (APTES)

Hydrolysis and Reactivity

Property APTMS APTES
Alkoxy Group -OCH3 (methoxy) -OC2H5 (ethoxy)
Hydrolysis Rate Faster (due to smaller -OCH3) Slower (bulkier -OC2H5)
Crosslinking Density Moderate Higher (slower kinetics allow denser packing)

Key Findings :

  • APTES forms more cross-linked SAMs but requires longer processing times. APTMS is preferred for rapid SAM formation in industrial applications .

APTMS vs. N-Methyl-3-aminopropyltrimethoxysilane

Key Findings :

  • N-Methyl substitution reduces polarity, making it less effective in hydrophilic applications (e.g., adhesion to polar substrates) but more stable in nonpolar environments .

Performance Metrics

Metric APTMS DTMOS
TDDB Lifetime (TTF) 2.5× improvement at 4.0 MV/cm 1.8× improvement at 4.0 MV/cm
Barrier Efficiency 90% reduction in Cu ion drift 70% reduction
Adhesion Strength 100% peel resistance 60% peel resistance

Industrial Relevance

  • APTMS: Optimal for Cu/SiOCH integration in advanced nodes due to balanced dielectric, adhesion, and reliability properties .
  • DTMOS : Suitable for hydrophobic passivation in moisture-sensitive environments .

Biological Activity

3-Aminopropyltrimethoxysilane (APTMS) is a silane coupling agent widely utilized in various fields, including materials science and biomedical applications. Its unique structure allows it to interact with both organic and inorganic materials, making it valuable for surface modification, drug delivery systems, and as a functional monomer in polymer synthesis. This article explores the biological activity of APTMS, focusing on its antimicrobial properties, applications in drug delivery, and its role in biosensors.

APTMS has the following chemical characteristics:

  • Molecular Formula : C₆H₁₇NO₃Si
  • Molecular Weight : 179.29 g/mol
  • Purity : ≥ 97%
  • Density : 1.027 g/mL
  • Boiling Point : 80°C at 8 mmHg
  • Flash Point : 83°C

These properties contribute to its functionality in various applications, particularly in enhancing the adhesion between different materials and modifying surfaces for specific interactions.

Antimicrobial Activity

Research has demonstrated that APTMS exhibits broad-spectrum antimicrobial activity. It is often used as a precursor in the synthesis of antimicrobial coatings and materials. The following table summarizes key studies investigating the antimicrobial properties of APTMS:

StudyOrganism TestedMethodologyFindings
Dutta et al. (2013)Pseudomonas aeruginosa, Staphylococcus aureusViable plate countAPTMS-coated lenses showed significant reduction in bacterial adhesion and viability.
Anisha et al. (2018)Various bacteria including MRSAIn vitro assaysAPTMS-modified surfaces displayed enhanced antimicrobial properties against pathogenic strains.
Abdelbaqi et al. (2016)Francisella tularensisAntimicrobial susceptibility testsDemonstrated over 50% killing efficiency at low concentrations when combined with APTMS-based materials.

These studies highlight APTMS's potential as an effective antimicrobial agent when incorporated into various substrates.

Applications in Drug Delivery

APTMS is also significant in drug delivery systems due to its ability to facilitate the immobilization of therapeutic agents onto nanoparticle surfaces. For instance:

  • Gold Nanoparticles : APTMS has been used to create stable gold nanoparticles that can be functionalized with antibodies for targeted drug delivery, enhancing the specificity and efficacy of treatments against diseases such as cancer.
  • Electrochemical Immunosensors : Research indicates that APTMS can irreversibly immobilize antibodies on micellar gold nanoparticles, improving sensitivity for detecting biomarkers like aflatoxin B1 in agricultural products .

Case Studies

  • Synthesis of Antimicrobial Coatings : A study explored the use of APTMS in creating coatings for contact lenses that significantly reduced microbial adhesion and growth, demonstrating its practical application in medical devices.
  • Nanoparticle Functionalization : APTMS was utilized to modify iron oxide nanoparticles, enhancing their immunological effects and therapeutic potential while minimizing toxicity . This modification allows for improved antigen delivery systems.

Q & A

Basic Research Questions

Q. What are the standard protocols for surface modification of inorganic substrates using APTMS?

APTMS is commonly used to functionalize surfaces (e.g., silica, metals) via silanization. Key steps include:

  • Solution preparation : Dilute APTMS in anhydrous toluene or ethanol (1–5% v/v) to minimize self-condensation. Trace water (~0.1%) can catalyze hydrolysis .
  • Substrate pretreatment : Clean substrates (e.g., sonication in acetone) to remove contaminants and hydroxylate surfaces via plasma or acid treatment to enhance silane bonding .
  • Deposition : Immerse substrates in APTMS solution for 1–24 hours at room temperature.
  • Curing : Heat-treated at 110–120°C for 1–2 hours to promote covalent bonding .

Q. How do experimental parameters influence APTMS silanization efficiency?

Critical factors include:

  • Water content : Excess water promotes APTMS polymerization, reducing surface amine density. Optimal trace amounts (~0.1%) ensure controlled hydrolysis .
  • pH : Alkaline conditions (pH 9–10) enhance hydrolysis and condensation rates, improving film uniformity .
  • Concentration : Lower APTMS concentrations (1–2% v/v) reduce multilayer formation, yielding higher primary-amine content (~88.6%) .

Q. What characterization techniques are used to validate APTMS-functionalized surfaces?

  • FT-IR spectroscopy : Detects Si-O-Si (1020–1100 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) bonds to confirm silane grafting .
  • XPS : Quantifies surface nitrogen (N1s peak at ~399.5 eV) to assess amine density .
  • Contact angle measurements : Hydrophilicity decreases post-silanization due to amine termination .
  • AFM/SEM : Evaluates film uniformity and thickness .

Advanced Research Questions

Q. How can computational spectroscopy resolve intermolecular interactions in APTMS?

Density functional theory (DFT) simulations paired with inelastic neutron scattering (INS) reveal non-covalent interactions (e.g., NH···O, CH···N hydrogen bonds) in APTMS oligomers. Trimer models better replicate experimental INS spectra than monomers, highlighting the role of molecular aggregation .

Q. How to optimize APTMS-functionalized mesoporous materials for CO₂ capture?

  • Amine loading : Impregnate mesoporous ceria (MCN) with APTMS (5–10 wt%) to maximize amine density while avoiding pore blockage .
  • pH dependence : CO₂ adsorption peaks at pH 6–7 due to optimal NH₂ protonation for carbamate formation .
  • Characterization : Use thermogravimetric analysis (TGA) and FT-IR to quantify amine content and CO₂ adsorption capacity .

Q. Why do APTMS-treated composites exhibit conflicting mechanical performance in polymer matrices?

Discrepancies arise from:

  • Fiber-matrix compatibility : Silane-treated fibers (e.g., opuntia) show improved interfacial adhesion in epoxy composites, but excessive APTMS (e.g., >30 wt%) causes brittleness .
  • Curing conditions : Incomplete thermal curing reduces crosslinking, lowering tensile strength .

Q. How does APTMS compare to phenyl-substituted silanes in surface uniformity and reactivity?

APTMS films exhibit lower primary-amine content (~88.6%) than p-aminophenyltrimethoxysilane (APhS, 100%) due to NH₂ hydrogen bonding with substrates. APhS’s rigid phenyl group reduces intermolecular interactions, yielding smoother films .

Q. What protocols ensure biocompatibility in APTMS-functionalized nanoparticles?

  • Core-shell synthesis : Coat hydrophobic nanoparticles (e.g., NaYF₄:Yb,Er) with SiO₂ via APTMS, followed by thermal stabilization .
  • Cytotoxicity testing : Use MTT assays to confirm low toxicity (<10% cell viability loss at 100 µg/mL) .
  • Cell uptake validation : TEM imaging confirms nanoparticle internalization in human osteosarcoma cells .

Q. How to design APTMS-based fluorescent nanomaterials for biosensing?

  • Doping : Incorporate APTMS during silica shell synthesis to conjugate europium complexes (e.g., C2) or rhodamine dyes .
  • Surface functionalization : Optimize APTMS concentration (2–5 mol%) to balance fluorescence intensity and colloidal stability .

Q. What methodologies enhance APTMS-modified adsorbents for heavy metal removal?

  • pH optimization : Cu²⁺ adsorption peaks at pH 5–6 due to NH₂ deprotonation .
  • Chelation mechanism : APTMS-modified mesoporous silica (12HMS-AM) binds Hg²⁺ via NH₂ and SiO⁻ groups, achieving >90% removal efficiency .

Properties

IUPAC Name

3-trimethoxysilylpropan-1-amine
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InChI

InChI=1S/C6H17NO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-7H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJECZPVISLOESU-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CO[Si](CCCN)(OC)OC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H17NO3Si
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Related CAS

54115-51-4
Record name 3-Aminopropyltrimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID0038833
Record name 3-(Trimethoxysilyl)propan-1-amine
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Molecular Weight

179.29 g/mol
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Physical Description

Liquid, Clear to straw-colored liquid with an ammoniacal odor; [Gelest MSDS]
Record name 1-Propanamine, 3-(trimethoxysilyl)-
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CAS No.

13822-56-5
Record name Aminopropyltrimethoxysilane
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Record name 3-Aminopropyltrimethoxysilane
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Record name 1-Propanamine, 3-(trimethoxysilyl)-
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Record name 3-(Trimethoxysilyl)propan-1-amine
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Record name 3-(trimethoxysilyl)propylamine
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Record name 3-(TRIMETHOXYSILYL)PROPYLAMINE
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Synthesis routes and methods I

Procedure details

##STR19## HSCH2CH2CH2Si(OCH3)3 ; HO(C2H4O)3C2H4N(CH3)(CH2)3Si(OC4H9)3 ;
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Synthesis routes and methods II

Procedure details

composite membranes of polyetherimide and nanodispersed silicium oxide, made by hydrolysis of TEOS in solutions of polyetherimide Ultem® in NMP by adding of 0.15 M HCl solution. After hydrolysis dense or phase inversed membranes are made from this polymer solution. Compatibility of the inorganic with the organic phase was obtained by extra addition of 3-aminopropyltrimethoxysilane (AS) (Membranes of poly(ether imide) and nanodispersed silica, S. P. Nunes, K. V. Peinemann, K, Ohlrogge, A. Alpers, M. Keller, A. T. N. Pires, J. Memb. Sci. 157 (1999) 219-226)).
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polyetherimide
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silicium oxide
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polyetherimide Ultem
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Aminopropyltrimethoxysilane
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3-Aminopropyltrimethoxysilane
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3-Aminopropyltrimethoxysilane
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3-Aminopropyltrimethoxysilane
Reactant of Route 5
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3-Aminopropyltrimethoxysilane
Reactant of Route 6
3-Aminopropyltrimethoxysilane

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